N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide
Descripción
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(2)16-7-9-18(10-8-16)25-12-11-24(21(25)27)14-20(26)23-13-17-5-3-4-6-19(17)22/h3-10,15H,11-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEZKPCEILGFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Chemical Structure and Properties
N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic compound characterized by the presence of a fluorobenzyl group, an imidazolidinone moiety, and an acetamide functional group. The molecular formula can be represented as , indicating a complex structure that may impart diverse biological activities.
Biological Activity
While specific studies on this compound may be limited, related compounds in the imidazolidinone class have been investigated for various biological activities, including:
- Antimicrobial Activity : Some imidazolidinones exhibit significant antibacterial and antifungal properties. The presence of fluorine in the benzyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity against pathogens.
- Anticancer Properties : Compounds with similar structural features have been explored for their ability to inhibit tumor growth. The imidazolidinone scaffold has been associated with modulation of cell signaling pathways involved in cancer progression.
- Neuropharmacological Effects : Certain derivatives have shown promise as neuroprotective agents, influencing neurotransmitter systems and demonstrating potential in treating neurological disorders.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating various imidazolidinone derivatives found that modifications to the benzene ring significantly impacted antibacterial efficacy against Gram-positive bacteria. The introduction of halogen substituents was noted to enhance activity .
- Cancer Research : Research has indicated that imidazolidinones can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, one study demonstrated that a related compound reduced cell viability in breast cancer cell lines by inducing oxidative stress .
- Neuroprotective Effects : In animal models, certain imidazolidinone derivatives have been shown to reduce neuronal damage in models of ischemia. This suggests potential therapeutic applications in stroke and neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
Comparación Con Compuestos Similares
2-(3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide (CAS 1251578-38-7)
- Structural Differences: The imidazolidinone core is substituted with a 3-chlorophenyl group instead of 4-isopropylphenyl. The acetamide is linked to a furan-2-ylmethyl group rather than 2-fluorobenzyl.
- Physicochemical Properties :
HC030031 (2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide)
- Structural Differences: Replaces the imidazolidinone core with a purine-dione system. Retains the 4-isopropylphenyl-acetamide motif but lacks the fluorobenzyl group.
- Functional Insights: The purine core may engage in π-π stacking or hydrogen bonding distinct from the imidazolidinone’s interactions. HC030031 is a known TRPV1 antagonist, suggesting that the 4-isopropylphenyl-acetamide moiety could be a critical pharmacophore for ion channel modulation .
Phenoxymethybenzoimidazole-Triazole-Thiazole Acetamides (e.g., Compound 9c)
- Structural Differences: Features a benzoimidazole-triazole-thiazole scaffold instead of imidazolidinone. Substituted with a 4-bromophenyl group on the thiazole ring.
- Docking studies (as cited in ) highlight the importance of the acetamide linker in positioning aryl groups within binding pockets, a shared feature with the target compound .
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structural Differences :
- A benzamide pesticide with trifluoromethyl and methoxy substitutions.
- Flutolanil’s methoxy group contributes to its antifungal activity, underscoring how electron-donating/withdrawing substituents modulate bioactivity .
Research Findings and Implications
- Substituent Effects : Fluorine and chlorine atoms enhance electronegativity and metabolic stability, while isopropyl and bromophenyl groups improve hydrophobic interactions.
- Core Heterocycles: The imidazolidinone and purine-dione cores offer distinct hydrogen-bonding profiles, influencing target selectivity (e.g., TRPV1 vs. kinase inhibition).
- Synthetic Strategies : Shared use of acetamide linkers (Evidences 4, 7, 8) highlights their versatility in conjugating aromatic moieties to heterocyclic cores.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-fluorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the imidazolidinone core via cyclization of urea derivatives or condensation reactions using reagents like acetyl chloride (e.g., under Na₂CO₃ catalysis in CH₂Cl₂) .
- Step 2 : Introduction of the 4-isopropylphenyl group via nucleophilic substitution or Suzuki coupling.
- Step 3 : Acetamide linkage formation through amidation of the fluorobenzyl moiety.
- Optimization : Adjust temperature (e.g., 0–25°C for sensitive steps), solvent polarity (DMF for polar intermediates), and catalyst loading (e.g., Pd for cross-coupling). Monitor purity via TLC/HPLC .
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.39 ppm for fluorobenzyl protons, δ 168.6 ppm for carbonyl groups) .
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns .
- Mass Spectrometry : ESI/APCI(+) for molecular ion verification (e.g., [M+H]⁺ at m/z 347 for analogous compounds) .
Q. How can researchers design initial biological activity screens for this compound?
- Approach :
- Target Selection : Prioritize receptors/enzymes linked to fluorobenzyl or imidazolidinone pharmacophores (e.g., kinases, GPCRs) .
- Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., IC₅₀ determination). Include positive controls (e.g., known kinase inhibitors) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Analysis Framework :
- Structural Comparison : Map SAR using analogs (e.g., substitution at the 4-isopropylphenyl group alters hydrophobicity and binding) .
- Assay Variability : Control pH, co-solvents (e.g., DMSO ≤0.1%), and cell lines to minimize artifacts .
- Data Reconciliation : Use meta-analysis to identify trends (e.g., fluorinated analogs show enhanced BBB penetration) .
Q. How can computational modeling elucidate the mechanism of action for this compound?
- Methodology :
- Molecular Docking : Simulate binding to targets like TRPV1 or kinases using AutoDock/Vina. Validate with mutagenesis studies (e.g., key residue interactions) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- Output : Predict binding modes (e.g., hydrogen bonding with Ser⁵⁰³ in kinase domains) .
Q. What experimental approaches validate the metabolic stability and pharmacokinetics of this compound?
- Protocols :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents; calculate AUC, t₁/₂, and bioavailability. Use isotopic labeling (e.g., ¹⁹F-NMR) for metabolite tracking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
